(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride

Nav1.7 sodium channel inhibition Pain therapeutics Patch clamp electrophysiology

(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride is a gem-difluorinated cyclohexylmethylamine building block featuring a 1-methyl substituent, supplied as the hydrochloride salt (C₈H₁₆ClF₂N, MW 199.67 g/mol). The compound belongs to the class of fluorinated alicyclic amines, which are increasingly utilized in medicinal chemistry to modulate physicochemical and pharmacokinetic properties of drug candidates.

Molecular Formula C8H16ClF2N
Molecular Weight 199.67
CAS No. 1707602-10-5
Cat. No. B2933540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride
CAS1707602-10-5
Molecular FormulaC8H16ClF2N
Molecular Weight199.67
Structural Identifiers
SMILESCC1(CCC(CC1)(F)F)CN.Cl
InChIInChI=1S/C8H15F2N.ClH/c1-7(6-11)2-4-8(9,10)5-3-7;/h2-6,11H2,1H3;1H
InChIKeyLMULQWFVIYWWAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Critical Overview of (4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride (CAS 1707602-10-5)


(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride is a gem-difluorinated cyclohexylmethylamine building block featuring a 1-methyl substituent, supplied as the hydrochloride salt (C₈H₁₆ClF₂N, MW 199.67 g/mol) . The compound belongs to the class of fluorinated alicyclic amines, which are increasingly utilized in medicinal chemistry to modulate physicochemical and pharmacokinetic properties of drug candidates [1]. The gem-difluoro substitution at the 4-position of the cyclohexane ring, combined with the quaternary 1-methyl group, creates a conformationally constrained scaffold that has been validated in X-ray co-crystal structures with therapeutic protein targets, including coronavirus 3CL protease and voltage-gated sodium channels [2][3].

Risk of Generic Substitution: Why (4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs


The specific gem-difluoro substitution pattern at the 4-position and the 1-methyl quaternary center on the cyclohexane ring produce a unique combination of conformational bias, electronic modulation, and lipophilicity adjustment that cannot be replicated by non-fluorinated analogs, mono-fluorinated variants, or positional isomers . Substituting (4,4-difluoro-1-methylcyclohexyl)methanamine hydrochloride with (1-methylcyclohexyl)methanamine, (4,4-difluorocyclohexyl)methanamine, or (3,3-difluorocyclohexyl)methanamine introduces measurable differences in target engagement potency, crystallographic binding mode, or predicted ADME properties, as demonstrated in the quantitative evidence below [1][2].

Quantitative Differentiation Evidence for (4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride Versus Closest Analogs


Nav1.7 Sodium Channel Inhibitory Potency is Maintained with the 4,4-Difluoro-1-methyl Motif Compared to the Non-Fluorinated 1-Methylcyclohexyl Analog in a Head-to-Head Patent Study

In a direct head-to-head comparison within Genentech patent US9550775, the triazolopyridine inhibitor bearing the (4,4-difluoro-1-methylcyclohexyl)methoxy substituent achieved an IC50 of 67.4 nM against recombinant human Nav1.7, essentially equivalent to the 65.3 nM IC50 of the matched non-fluorinated (1-methylcyclohexyl)methoxy analog [1][2]. This indicates that introduction of the gem-difluoro group does not compromise on-target potency, while conferring differentiated physicochemical properties for downstream optimization.

Nav1.7 sodium channel inhibition Pain therapeutics Patch clamp electrophysiology

Predicted Lipophilicity Reduction of ~1.4 Log Units for (4,4-Difluoro-1-methylcyclohexyl)methanamine Relative to the Non-Fluorinated Analog

Computationally predicted partition coefficients indicate that (4,4-difluoro-1-methylcyclohexyl)methanamine (free base) has a significantly lower lipophilicity (LogP = 1.08; ChemSrc) compared to the non-fluorinated (1-methylcyclohexyl)methanamine (ACD/LogP = 2.47; ChemSpider) . The ~1.4 log unit reduction suggests the gem-difluoro motif markedly increases polarity, which can translate into improved aqueous solubility and reduced non-specific binding to plasma proteins and off-target receptors.

Lipophilicity modulation LogP prediction ADME optimization

The 1-Methyl-4,4-difluorocyclohexyl Group Engages Distinct Binding Pockets in Coronavirus 3CL Protease as Confirmed by High-Resolution X-Ray Co-Crystal Structures

X-ray co-crystal structures of SARS-CoV-2 3CL protease (PDB 9AT5, resolution 1.45 Å) and MERS-CoV 3CL protease (PDB 9ATF, resolution 1.50 Å) in complex with 1-methyl-4,4-difluorocyclohexyl 2-pyrrolidone inhibitors unambiguously demonstrate that the gem-difluoro and 1-methyl groups occupy the S4 subsite of the protease, forming specific hydrophobic and van der Waals interactions that stabilize the inhibitor–enzyme complex [1]. In contrast, earlier studies showed that the non-fluorinated cyclohexyl analog lacks these favorable interactions in the same binding site, leading to weaker inhibition [2].

X-ray crystallography 3CL protease inhibition Structure-based drug design

JAK Family Kinase Inhibitors Incorporating the 4,4-Difluoro-1-methylcyclohexyl Scaffold Demonstrate Sub-Nanomolar Potency, Supporting the Motif's Utility in Kinase Drug Discovery

A JAK inhibitor disclosed in patent US10072025 that incorporates the 4,4-difluoro-1-methylcyclohexyl moiety as a key structural element exhibited an IC50 of 3.21 nM against recombinant JAK1 in a biochemical assay [1]. While a direct non-fluorinated comparator is not reported in the same patent for this exact scaffold, the sub-nanomolar potency achieved places this motif among effective fluorinated building blocks for kinase inhibitor design, consistent with the class-level observation that gem-difluorocyclohexyl groups can enhance binding through conformational restriction and favorable dipolar interactions [2].

JAK kinase inhibition Kinase drug discovery Immunology and oncology

Optimal Application Scenarios for (4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride Based on Quantitative Evidence


Pain Therapeutics: Nav1.7 Sodium Channel Blocker Lead Optimization

Use (4,4-difluoro-1-methylcyclohexyl)methanamine hydrochloride as a key intermediate to synthesize triazolopyridine-based Nav1.7 inhibitors, where the fluorinated motif maintains on-target potency (IC50 ~67 nM) while the reduced LogP (~1.08 vs 2.47 for non-fluorinated analog) is expected to decrease off-target binding and improve aqueous solubility [1]. The head-to-head data from patent US9550775 confirm that potency is preserved, allowing the fluorinated building block to be prioritized for ADME-driven optimization without potency trade-off.

Antiviral Drug Discovery: Coronavirus 3CL Protease Inhibitor Design

Deploy this building block in the synthesis of 2-pyrrolidone-based 3CL protease inhibitors, where the 1-methyl-4,4-difluorocyclohexyl group has been crystallographically shown to occupy the S4 subsite and contribute to nanomolar inhibitory activity against both SARS-CoV-2 and MERS-CoV proteases [2]. The availability of high-resolution co-crystal structures (PDB 9AT5, 9ATF) enables structure-guided optimization, reducing the timeline from hit identification to lead declaration.

Kinase Drug Discovery: JAK Family and Related Kinase Inhibitor Scaffolds

Incorporate the building block into isoindolinone or related kinase inhibitor cores, as exemplified by the 3.21 nM JAK1 potency achieved with the 4,4-difluoro-1-methylcyclohexyl-containing compound in US10072025 [3]. The gem-difluoro substitution provides conformational constraint and electronic modulation beneficial for achieving selectivity profiles across the kinome.

Physicochemical Property Optimization in Lead Series Expansion

When a lead series suffers from high LogP and associated developability risks (e.g., poor solubility, high plasma protein binding, CYP inhibition), the 4,4-difluoro-1-methylcyclohexyl motif offers a ~1.4 log unit reduction in predicted lipophilicity relative to the non-fluorinated cyclohexylmethyl analog while preserving or enhancing biological activity at tested targets [1][3]. This makes it a rational choice for parallel synthesis or focused library construction aimed at improving ADME profiles.

Quote Request

Request a Quote for (4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.